molecular formula C4H4F6O2 B3031096 1,2-Propanediol, 3,3,3-trifluoro-2-(trifluoromethyl)- CAS No. 143471-08-3

1,2-Propanediol, 3,3,3-trifluoro-2-(trifluoromethyl)-

Cat. No. B3031096
M. Wt: 198.06 g/mol
InChI Key: NXCPNMMVLIOWCK-UHFFFAOYSA-N
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Patent
US08686166B2

Procedure details

Synthesis was carried out in accordance with the procedure described in U.S. Pat. No. 7,868,199. In a nitrogen atmosphere, 84 g of sodium boron hydride, 1,450 g of diisopropyl ether (IPE), 2,000 g of water and 1.7 g of 25 wt % NaOH aqueous solution were ice cooled, to which 500 g of methyl 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate was added dropwise. Stirring was continued for 24 hours at room temperature. Under ice cooling, 444 g of 20 wt % hydrochloric acid aqueous solution was added dropwise to quench the reaction. After the water layer was removed, the organic layer was washed with water and concentrated at 50° C. and a slightly reduced pressure of 6.7 kPa, obtaining 682 g of a 61 wt % IPE solution of 3,3,3-trifluoro-2-trifluoromethyl-1,2-propane diol (yield 95%). The compound was used in the subsequent reaction without further purification.
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
B.[Na].C(OC(C)C)(C)C.[OH-].[Na+].[F:12][C:13]([F:25])([F:24])[C:14]([OH:23])([C:19]([F:22])([F:21])[F:20])[C:15](OC)=[O:16].Cl>O>[F:12][C:13]([F:24])([F:25])[C:14]([C:19]([F:20])([F:22])[F:21])([OH:23])[CH2:15][OH:16] |f:0.1,3.4,^1:1|

Inputs

Step One
Name
Quantity
84 g
Type
reactant
Smiles
B.[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
500 g
Type
reactant
Smiles
FC(C(C(=O)OC)(C(F)(F)F)O)(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesis
ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
After the water layer was removed
WASH
Type
WASH
Details
the organic layer was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at 50° C.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC(C(CO)(O)C(F)(F)F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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